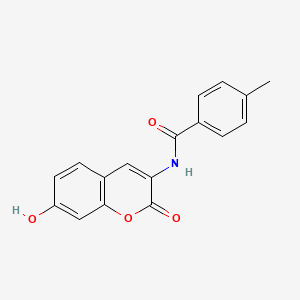

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide

Description

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide is a synthetic hybrid molecule combining a coumarin scaffold (7-hydroxy-2-oxo-2H-chromen-3-yl) with a 4-methylbenzamide moiety. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties, while benzamide derivatives are frequently explored as enzyme inhibitors (e.g., kinase or HDAC inhibitors) due to their pharmacophoric similarity to ATP-binding motifs .

Properties

IUPAC Name |

N-(7-hydroxy-2-oxochromen-3-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-10-2-4-11(5-3-10)16(20)18-14-8-12-6-7-13(19)9-15(12)22-17(14)21/h2-9,19H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPAEDYZTPQITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide typically involves the acylation of 7-hydroxy-2H-chromen-2-one (also known as 7-hydroxycoumarin) with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 7-oxo-2H-chromen-2-one derivatives.

Reduction: Formation of 7-hydroxy-2H-chromen-2-ol derivatives.

Substitution: Formation of various substituted coumarin derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide has potential anticancer activity. The coumarin moiety can intercalate with DNA, which may inhibit the replication of cancer cells. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory mediators, which could be beneficial in treating conditions characterized by inflammation. Coumarin derivatives are known for their ability to modulate inflammatory pathways, making this compound a candidate for further exploration in inflammatory disease treatments .

Antimicrobial Activity

this compound has shown promise as an antimicrobial agent. Its structure allows it to interact with microbial membranes or enzymes, potentially disrupting their function. Various studies have reported the antimicrobial efficacy of related coumarin compounds against bacteria and fungi, indicating that this compound may possess similar properties.

Biological Research

Fluorescent Probes

Due to its unique chromene structure, this compound is being investigated as a fluorescent probe in biological imaging. The fluorescent properties of coumarins make them suitable for tracking cellular processes and interactions in real-time, which is valuable in both basic and applied biological research .

Enzyme Inhibition Studies

The compound is also explored for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit cholinesterase and monoamine oxidase, enzymes linked to neurological functions and disorders. Such inhibition could provide insights into developing treatments for neurodegenerative diseases like Alzheimer's.

Industrial Applications

Material Science

In addition to its pharmaceutical applications, this compound is being researched for its potential use in developing new materials with specific optical properties. The ability of coumarin derivatives to absorb and emit light makes them suitable candidates for applications in photonic devices and sensors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its ability to intercalate with DNA can contribute to its anticancer properties by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues include:

N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride: Features a 4-methylcoumarin core with a hydrazonoyl chloride group at position 2.

(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide : Replaces the 4-methylbenzamide with a chloro-phenylacetamide group. The chloro substituent may increase lipophilicity, altering pharmacokinetic properties such as membrane permeability .

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl]-4-methylbenzamide: A more complex derivative with a branched alkyl chain and a chloro-substituted coumarin. This structure demonstrates how extended linkers and halogenation can modulate target selectivity, as seen in docking studies against the Eg5 protein .

Table 1: Structural and Functional Comparison

Pharmacokinetic and Drug-Likeness

- Lipophilicity: The 4-methylbenzamide group contributes to moderate logP values (~2.5–3.5), comparable to purine-linked analogues in . However, the 7-hydroxy group may reduce passive diffusion compared to non-polar derivatives like the chloro-phenylacetamide in .

Biological Activity

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide, a synthetic derivative of coumarin, has garnered attention in scientific research for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound is characterized by its coumarin backbone, which is known for various pharmacological properties. The compound is synthesized through the acylation of 7-hydroxycoumarin with 4-methylbenzoyl chloride in the presence of a base like triethylamine. The reaction typically occurs in dichloromethane at room temperature, followed by purification via recrystallization or chromatography.

2.1 Antioxidant Activity

The hydroxyl group present in the compound is crucial for its antioxidant properties. Studies indicate that compounds with hydroxyl groups can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2.2 Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. It can intercalate with DNA, disrupting replication and transcription processes. In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including bladder cancer cells (T24T and UMUC3), by modulating the expression of genes involved in cell cycle regulation .

2.3 Anti-inflammatory Effects

The compound has been found to inhibit pro-inflammatory cytokines such as IL-1β and COX-2, suggesting its potential as an anti-inflammatory agent. The mechanism involves the downregulation of the NF-κB signaling pathway, which plays a critical role in inflammation .

2.4 Neuroprotective Effects

This compound has shown promise in neuroprotection, potentially through its antioxidant activity and ability to modulate neuroinflammatory pathways. This suggests a therapeutic potential for neurodegenerative diseases .

The biological effects of this compound are primarily mediated through its interaction with various biological targets:

- Enzyme Inhibition : The compound inhibits enzymes associated with oxidative stress, contributing to its antioxidant effects.

- DNA Interaction : Its ability to intercalate into DNA affects transcription and replication processes, leading to apoptosis in cancer cells.

4. Case Studies and Research Findings

| Study | Model | Concentration | Observed Effect |

|---|---|---|---|

| Ashikawa et al. (2020) | THP1-XBlue™ cell line | Not specified | Inhibition of NF-kB activation |

| Xu et al. (2020) | Glioblastoma spheres | 10–80 µM | Downregulation of cyclin D1 and SOX2 |

| Research on bladder cancer | T24T and UMUC3 cell lines | 10 µM and 20 µM | Suppression of cell growth via FOXO1 upregulation |

5. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry due to its multifaceted biological activities, including antioxidant, anticancer, anti-inflammatory, and neuroprotective effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various diseases.

This compound's diverse biological activities underscore the importance of further exploration into coumarin derivatives as promising candidates for drug development in treating chronic diseases.

Q & A

Q. What experimental strategies optimize the synthetic yield of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide?

To maximize yield, employ stepwise coupling under controlled conditions. For example, a two-stage reaction using magnesium hydroxide in dichloromethane/water at 10°C for 30 minutes (Stage 1) followed by extended stirring (Stage 2) achieved 96% yield in a related benzamide synthesis . Purification via recrystallization (e.g., ethyl ether) further enhances purity, as demonstrated in analogous coumarin derivatives . Monitor reaction progress using TLC or HPLC to adjust stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Combine ¹H/¹³C NMR for functional group analysis (e.g., aromatic protons, carbonyl signals) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, in a structurally similar chromene-carboxylate, ¹H NMR resolved diethylamino protons (δ 3.46 ppm, q) and coumarin carbonyls (δ 164.20 ppm in ¹³C NMR), while HRMS provided exact mass confirmation (Δ < 0.0003 Da) . FT-IR can further validate hydroxyl (≈3200–3500 cm⁻¹) and amide (≈1650 cm⁻¹) groups.

Advanced Research Questions

Q. How can hydrogen atom positions be accurately resolved in X-ray crystallographic refinement for this compound?

Use SHELXL with a hybrid approach: constrain C-bound H atoms geometrically (riding model) while refining N–H and O–H groups freely. For example, in a triazole-benzamide analog, this method achieved R₁ = 0.035 and wR₂ = 0.093, with hydrogen-bonding networks validated via Fourier difference maps . Pair with WinGX for visualization and ORTEP for anisotropic displacement ellipsoid analysis .

Q. What methodologies address data contradictions in crystallographic studies (e.g., twinned crystals or disorder)?

For twinned data, apply the HKLF5 format in SHELXL to refine against overlapped reflections. In high-symmetry space groups, use the TWIN and BASF commands to model twin fractions. For disorder, split atoms into multiple positions with occupancy refinement, as implemented in SHELXL-2018 for a benzodiazepine derivative . Validate with PLATON symmetry checks to avoid overinterpretation.

Q. How can hydrogen-bonding and π-π stacking interactions be quantified in the solid state?

Use Mercury CSD to measure interatomic distances and angles. For example, in a triazole-benzamide crystal, N–H⋯O/S hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.33 Å centroid distance) were identified . CrystalExplorer can compute interaction energies (e.g., electrostatic, dispersion) via Hirshfeld surface analysis. Cross-reference with Cambridge Structural Database (CSD) entries for analogous coumarin systems.

Q. What statistical approaches resolve contradictions in spectroscopic or synthetic datasets?

Apply multivariate analysis (e.g., PCA) to identify outliers in reaction parameters (temperature, solvent polarity). For spectral discrepancies, use MestReNova to deconvolute overlapping signals or compare coupling constants with DFT-calculated values. In a fluorobenzamide study, PCA differentiated solvent effects on fluorescence intensity, resolving conflicting solubility data .

Methodological Notes

- Crystallography : Always perform SADABS absorption corrections and validate data with Rint (< 5%) .

- Synthesis : Optimize Schlenk techniques for air-sensitive intermediates (e.g., acyl chlorides) .

- Software : Avoid commercial tools like Bruker AXS unless cross-validated with open-source alternatives (e.g., OLEX2 for structure solution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.